Product packaging for (5-Bromoquinolin-8-yl)methanamine(Cat. No.:)

(5-Bromoquinolin-8-yl)methanamine

Cat. No.: B7975415
M. Wt: 237.10 g/mol
InChI Key: MFZRBRDGFUUSGO-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Nucleus as a Privileged Scaffold in Contemporary Chemical Research

The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a privileged scaffold in modern chemical research. rsc.orgacgpubs.orgruc.dk Its prevalence in numerous natural products, pharmaceuticals, and agrochemicals underscores its versatile biological activity. google.comgoogleapis.com The structural rigidity of the quinoline core, combined with the potential for substitution at various positions, allows for the fine-tuning of steric, electronic, and physicochemical properties. This adaptability enables quinoline-based molecules to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects. rsc.orgresearchgate.netgoogle.com

The diverse biological activities associated with the quinoline scaffold are extensive, encompassing roles as anticancer, antimalarial, antimicrobial, anti-inflammatory, and anticonvulsant agents. rsc.orgruc.dkresearchgate.netgoogle.com The ability of the quinoline ring system to serve as a versatile template for drug discovery has cemented its status as a cornerstone in the development of new therapeutic agents. acgpubs.orggoogle.com

Evolution of Substituted Quinoline Derivatives as Key Intermediates in Organic Synthesis

The synthetic versatility of the quinoline scaffold has facilitated the generation of a vast library of substituted derivatives that serve as crucial intermediates in organic synthesis. researchgate.netgoogle.com The introduction of various functional groups onto the quinoline core is a key strategy for modulating the biological and chemical properties of the resulting molecules. google.com Methods such as electrophilic and nucleophilic substitution reactions, as well as cycloaddition reactions, have provided access to a wide range of both simple and complex fused heterocyclic systems. acgpubs.org

Halogenated quinolines, in particular, have emerged as highly valuable intermediates. googleapis.com The presence of a halogen atom, such as bromine, not only can enhance the bioactivity of a compound but also provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, to build more complex molecular architectures. googleapis.com The strategic placement of substituents on the quinoline ring is a critical aspect of modern drug design, with studies indicating that substitutions at positions 4 and 8 can be particularly crucial for bioactivity. researchgate.net

Positioning of (5-Bromoquinolin-8-yl)methanamine within Advanced Quinoline Chemistry and its Research Relevance

This compound is a prime example of a strategically functionalized quinoline derivative that holds significant potential as a building block in advanced organic synthesis. This compound incorporates three key structural features: the quinoline scaffold, a bromine atom at the 5-position, and a methanamine group at the 8-position.

The bromine atom at the 5-position serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions. The methanamine group at the 8-position introduces a basic nitrogen atom and a potential point for amide bond formation or other derivatizations. The specific 5,8-disubstitution pattern on the quinoline ring offers a distinct structural motif for the exploration of new chemical space.

While research directly focused on this compound is not extensively published, the significance of its constituent parts is well-documented. For instance, 8-aminoquinoline (B160924) derivatives have been explored as multifunctional agents for conditions like Alzheimer's disease. nih.gov Furthermore, bromoquinoline derivatives are frequently cited as key intermediates in the synthesis of patented pharmaceutical compounds. google.comgoogle.com The synthesis of related compounds, such as 5-bromo-8-methoxyquinoline, highlights the chemical accessibility of this substitution pattern. acgpubs.org

The research relevance of this compound lies in its potential as a precursor to more complex molecules with tailored biological activities. Its structure is well-suited for the synthesis of ligands for various biological targets, including kinases and bromodomains, which are implicated in cancer and inflammatory diseases. googleapis.comresearchgate.net

Compound Data Tables

The following tables provide representative data for the types of characterization that would be performed on this compound and its derivatives. Note that specific experimental data for this exact compound is not widely available in the public domain; therefore, the data presented here is illustrative, based on known values for structurally related compounds. rsc.orgunl.eduresearchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like DMSO and methanol

Table 2: Representative Spectroscopic Data for a Quinolylmethanamine Derivative

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.8-7.0 (m, aromatic protons), 4.0 (s, CH₂), 2.5 (s, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 180-115 (aromatic carbons), 45 (CH₂)
IR (KBr) ν (cm⁻¹) 3400-3200 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1600-1450 (C=C and C=N stretch)
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₀H₁₀BrN₂⁺: 237.00

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2 B7975415 (5-Bromoquinolin-8-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromoquinolin-8-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZRBRDGFUUSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromoquinolin 8 Yl Methanamine and Its Structural Analogs

Strategic Considerations for Regioselective Bromination of the Quinoline (B57606) Core at Position 5

The introduction of a bromine atom specifically at the 5-position of the quinoline ring is a critical step in the synthesis of the target compound. The electronic properties of the quinoline system, with the benzene (B151609) ring being more electron-rich than the pyridine (B92270) ring, generally favor electrophilic substitution on the benzene portion. However, achieving high regioselectivity for the C-5 position often requires specific strategies to overcome the formation of other isomers.

Direct Bromination Protocols

Direct bromination of the quinoline scaffold can be an effective method for installing a bromine atom. The success of these protocols often depends on the choice of brominating agent and the reaction conditions.

Molecular bromine (Br₂) can be used for the bromination of 8-substituted quinolines. researchgate.net However, controlling the regioselectivity can be challenging, and mixtures of mono- and di-brominated products may be obtained depending on the stoichiometry of the bromine used. researchgate.net For instance, the bromination of 8-hydroxyquinoline (B1678124) can yield a mixture of 7-bromo, 5,7-dibromo, and the desired 5-bromo derivatives. researchgate.net

To enhance regioselectivity, metal-free halogenation methods have been developed. An operationally simple and efficient protocol utilizes trihaloisocyanuric acids as the halogen source. rsc.orgrsc.org This method allows for the C-5 halogenation of a wide range of 8-substituted quinolines with high regioselectivity and in good to excellent yields under mild, open-air conditions. rsc.orgrsc.org For example, using N-bromosuccinimide (NBS) in chloroform (B151607) has been employed for the synthesis of 7-bromoquinolin-8-ol, which can be a precursor to other functionalized quinolines. nih.gov

The nature of the substituent at the 8-position plays a crucial role in directing the regioselectivity of bromination. Electron-donating groups at C-8 can activate the ring towards electrophilic substitution, but may also lead to a mixture of products if not carefully controlled.

Table 1: Comparison of Direct Bromination Methods for Quinoline Derivatives

Brominating AgentSubstrateKey ConditionsOutcomeReference
Molecular Bromine (Br₂)8-HydroxyquinolineVariesMixture of mono- and di-brominated products researchgate.net
Trihaloisocyanuric Acids8-Substituted QuinolinesRoom temperature, open airHigh regioselectivity for C-5 halogenation rsc.orgrsc.org
N-Bromosuccinimide (NBS)8-HydroxyquinolineChloroformSynthesis of 7-bromoquinolin-8-ol nih.gov

Indirect Routes to 5-Bromoquinoline (B189535) Moieties

Indirect methods provide an alternative pathway to 5-bromoquinolines, often offering better control over regioselectivity. One common indirect route involves the Sandmeyer reaction, starting from a 5-aminoquinoline (B19350) precursor. chemicalbook.com The amino group can be diazotized and subsequently displaced by a bromide ion, typically using a copper(I) bromide catalyst. chemicalbook.com This method is particularly useful for synthesizing 5-bromoquinoline itself. chemicalbook.com

Another indirect approach involves the nitration of the quinoline ring, followed by reduction and then the Sandmeyer reaction. For example, nitration of 6-bromoquinoline (B19933) can lead to 6-bromo-5-nitroquinoline (B1267105), which can then be further manipulated. researchgate.net While this example illustrates functionalization adjacent to an existing bromine, the principle of introducing a nitrogen-based functional group that can be converted to a bromine atom is a key indirect strategy.

Methodologies for Aminomethylation at the Quinoline C-8 Position

The introduction of an aminomethyl group (-CH₂NH₂) at the C-8 position is the second crucial transformation in the synthesis of the target compound. Several synthetic strategies have been developed to achieve this functionalization.

Approaches via 8-Carbaldehyde Precursors

A common and versatile approach to installing the aminomethyl group involves the use of a quinoline-8-carbaldehyde intermediate. thermofisher.com This aldehyde can be synthesized through various formylation reactions of the quinoline core. Once obtained, the quinoline-8-carbaldehyde can be converted to the corresponding methanamine through reductive amination.

Reductive amination is a widely used method for the synthesis of amines from aldehydes or ketones. organic-chemistry.orgmdpi.comresearchgate.net This one-pot reaction typically involves the formation of an imine or enamine intermediate by reacting the aldehyde with an amine (in this case, ammonia (B1221849) or a protected form of ammonia), followed by reduction of the intermediate to the desired amine. organic-chemistry.org Various reducing agents can be employed, including sodium borohydride (B1222165) and its derivatives, or catalytic hydrogenation. organic-chemistry.orgmdpi.com The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity. organic-chemistry.org For instance, α-picoline-borane has been shown to be an effective reducing agent for the reductive amination of aldehydes under mild conditions. researchgate.net

Copper-Catalyzed C-H Amidation of 8-Methylquinolines

A more direct approach for the synthesis of quinolin-8-ylmethanamine (B184975) derivatives involves the copper-catalyzed C-H amidation of 8-methylquinolines. rsc.orgnih.gov This method allows for the direct conversion of a C(sp³)–H bond in the methyl group into a C-N bond, offering a more atom-economical and step-efficient synthesis. rsc.orgnih.govresearchgate.netbeilstein-journals.org

The reaction typically employs a copper catalyst, such as copper(I) or copper(II) salts, and an amidating agent, like N-fluoroarylsulfonimides. rsc.orgnih.gov The reaction proceeds with high functional group tolerance and provides a novel route to valuable quinolin-8-ylmethanamine derivatives without the need for an external oxidant. rsc.orgnih.gov This methodology is particularly significant as it functionalizes the relatively inert C(sp³)–H bond of the 8-methyl group. researchgate.netnih.gov

Table 2: Copper-Catalyzed C-H Amidation of 8-Methylquinolines

CatalystAmidating AgentSubstrateKey FeaturesReference
Copper saltsN-fluoroarylsulfonimides8-MethylquinolinesHigh functional group tolerance, no external oxidant rsc.orgnih.gov

Reductive Amination Strategies for Quinolinyl-Methanamines

As mentioned in section 2.2.1, reductive amination is a key strategy for converting quinoline-8-carbaldehydes to the corresponding methanamines. The process involves the reaction of the aldehyde with an amine source, followed by reduction. A variety of reducing agents and conditions can be used, allowing for flexibility in the synthesis. organic-chemistry.orgmdpi.comresearchgate.net The choice of the amine source is also critical. For the synthesis of primary amines like (5-Bromoquinolin-8-yl)methanamine, ammonia or a suitable ammonia equivalent would be used. The optimization of the metal hydride and ammonia-mediated reductive amination of aldehydes can lead to the selective preparation of primary amines with minimal formation of secondary and tertiary amine byproducts. organic-chemistry.org

Modular Approaches and Multi-Step Synthesis of the this compound Scaffold

Modular synthesis offers a powerful strategy for the construction of complex molecules like this compound from readily available building blocks. This approach allows for the systematic variation of different parts of the molecule, facilitating the generation of a library of analogs for structure-activity relationship studies.

A common modular approach involves the initial synthesis of a substituted quinoline core, followed by the introduction of the aminomethyl group at the C8 position. For instance, a multi-step synthesis could commence with a Friedländer annulation or a similar classical quinoline synthesis to construct the quinoline ring system. researchgate.net The appropriate substitution pattern, including the bromine atom at the C5 position, can be incorporated either from the starting materials or through subsequent electrophilic aromatic substitution reactions.

Once the 5-bromoquinoline core is established, the introduction of the C8-methanamine moiety can be achieved through several synthetic transformations. A typical sequence involves the formylation or cyanomethylation of the 8-position, followed by a reductive amination or reduction of the nitrile, respectively.

Recent advancements in synthetic methodology have also explored the use of flow chemistry for multi-step syntheses. rsc.orgsyrris.jp This technology allows for the sequential execution of several reaction steps in a continuous flow system, often with immobilized reagents and catalysts. syrris.jp This approach can lead to higher efficiency, better control over reaction parameters, and reduced workup requirements compared to traditional batch processes. syrris.jp For example, a flow process could be designed to carry out the bromination, formylation, and reductive amination of a quinoline precursor in a single, continuous operation.

A direct and modular method to access non-conjugated alkenyl amides containing the 8-aminoquinoline (B160924) (AQ) directing auxiliary has been reported via cross-metathesis. nih.gov This method allows for the coupling of readily available, AQ-containing, terminal β,γ-unsaturated amides with various terminal alkenes to furnish internal alkene products that are otherwise difficult to prepare. nih.gov

Table 1: Exemplary Multi-Step Synthesis of a Quinoline Derivative

StepReactionReagents and ConditionsProduct
1Friedländer Annulation2-aminobenzaldehyde, ethyl acetoacetate, acid or base catalystEthyl 2-methylquinoline-3-carboxylate
2BrominationN-Bromosuccinimide (NBS), CCl4, benzoyl peroxideEthyl 5-bromo-2-methylquinoline-3-carboxylate
3HydrolysisNaOH, H2O/EtOH5-Bromo-2-methylquinoline-3-carboxylic acid
4Curtius RearrangementDiphenylphosphoryl azide (B81097) (DPPA), t-BuOH; then HCl5-Bromo-2-methylquinolin-3-amine

This table presents a generalized synthetic sequence for a substituted quinoline, illustrating a potential pathway that could be adapted for the synthesis of this compound.

Application of Green Chemistry Principles in the Synthesis of Bromoquinolinylmethanamines

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize the environmental impact of chemical processes. unibo.it These principles focus on aspects such as the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the development of energy-efficient processes. unibo.it

Several green synthetic methods for quinoline synthesis have been reported, which can be adapted for the preparation of bromoquinolinylmethanamines. These include:

Catalyst-free and Solvent-free Reactions: The development of reactions that proceed without a catalyst and in the absence of a solvent represents a significant step towards a more environmentally benign synthesis. jocpr.com For example, some quinoline syntheses have been achieved by simply heating the reactants together, avoiding the use of potentially toxic catalysts and solvents. jocpr.com

Use of Greener Solvents: When a solvent is necessary, the focus is on replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or bio-based solvents. tandfonline.comrsc.org Water is a particularly attractive solvent due to its non-toxicity, non-flammability, and low cost. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. researchgate.nettandfonline.com This can reduce energy consumption and minimize the formation of byproducts.

Use of Benign Catalysts: Researchers are exploring the use of non-toxic and recyclable catalysts, such as iron(III) chloride (FeCl3), to replace more hazardous reagents. tandfonline.com FeCl3 is an inexpensive and environmentally friendly catalyst that has been successfully used in the synthesis of quinoline derivatives. tandfonline.com

The application of these green chemistry principles not only reduces the environmental footprint of the synthesis of this compound and its analogs but can also lead to more efficient and cost-effective processes.

Table 2: Green Chemistry Approaches in Quinoline Synthesis

Green Chemistry PrincipleApplication in Quinoline SynthesisExampleReference
PreventionOne-pot multi-component reactions to minimize waste.Synthesis of quinoline analogues from resorcinol, aromatic aldehydes, β-ketoesters, and amines under solvent-free conditions. frontiersin.org
Atom EconomyDesigning syntheses to maximize the incorporation of all materials used in the process into the final product.Development of a direct cycle between a coproduct and a reactant to improve atom economy. rsc.org
Less Hazardous Chemical SynthesesUsing less toxic reagents and catalysts.Use of FeCl3.6H2O as a green and readily available catalyst. tandfonline.com
Safer Solvents and AuxiliariesEliminating or replacing hazardous solvents with greener alternatives.Synthesis of quinoline derivatives using water as a green solvent under microwave irradiation. tandfonline.com
Design for Energy EfficiencyUtilizing methods that reduce energy consumption.Microwave-assisted synthesis to shorten reaction times. researchgate.net

Chemical Reactivity and Derivatization Strategies of 5 Bromoquinolin 8 Yl Methanamine

Reactions at the C-5 Bromine Center: Coupling and Substitution Transformations

The bromine atom attached to the C-5 position of the quinoline (B57606) ring is a key site for functionalization. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Borylation, Heteroarylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com In the context of (5-Bromoquinolin-8-yl)methanamine, the C-Br bond serves as a handle for introducing a wide range of substituents. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. nih.gov

Borylation: The Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling, is a widely used method for creating carbon-carbon bonds. While specific examples for the borylation of this compound are not extensively detailed in the provided results, the general mechanism involves the reaction of the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This would introduce a boronate group at the C-5 position, which can then be further functionalized.

Heteroarylation: The introduction of heteroaryl groups at the C-5 position can be achieved through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi couplings. These reactions are invaluable for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. researchgate.netnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov The development of specialized ligands, such as sterically bulky dialkylbiarylphosphines, has significantly expanded the scope and efficiency of these transformations. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)5-Aryl-8-(aminomethyl)quinoline
StilleOrganostannanePd(PPh₃)₄5-Aryl-8-(aminomethyl)quinoline
NegishiOrganozinc reagentPd(PPh₃)₄5-Aryl-8-(aminomethyl)quinoline
Buchwald-HartwigAminePd catalyst, Ligand (e.g., BINAP)5-(Amino)-8-(aminomethyl)quinoline

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) offers an alternative route to functionalize the C-5 position, particularly when strong electron-withdrawing groups are present on the aromatic ring. masterorganicchemistry.com In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the bromide leaving group. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov

For this compound, the electron-withdrawing nature of the quinoline ring itself can facilitate SNAr reactions at the C-5 position. The rate of these reactions is influenced by the nature of the nucleophile and the presence of any activating or deactivating groups on the quinoline ring. masterorganicchemistry.com

Transformations of the Primary Amine Functionality at C-8

The primary amine group at the C-8 position is a versatile functional handle that can be readily transformed into a variety of other functional groups.

Formation of Amides, Imines, and Schiff Bases

Amides: The primary amine can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. This reaction is fundamental in organic synthesis and is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. youtube.com

Imines and Schiff Bases: The condensation of the primary amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comekb.eg This reaction is typically reversible and acid-catalyzed. libretexts.org The formation of the C=N double bond involves the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. libretexts.org Schiff bases derived from quinoline derivatives have been studied for their coordination chemistry and potential biological activities. rsc.orgresearchgate.netbepls.com

Table 2: Reactions of the Primary Amine at C-8
ReagentFunctional Group FormedReaction Type
Carboxylic Acid/DerivativeAmideAcylation
Aldehyde/KetoneImine (Schiff Base)Condensation

Cyclization Reactions and Formation of Fused Heterocycles

The primary amine at C-8, in conjunction with the quinoline nitrogen, can participate in cyclization reactions to form fused heterocyclic systems. These reactions often involve the reaction of the amine with a bifunctional electrophile, leading to the construction of a new ring fused to the quinoline core. The resulting polycyclic aromatic systems are of interest in medicinal chemistry and materials science.

Further Functionalization of the Quinoline Ring System in Bromoquinolinylmethanamines

Beyond the C-5 and C-8 positions, the quinoline ring itself can be further functionalized. nih.gov Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new substituents onto the benzene (B151609) portion of the quinoline ring. For instance, nitration of 5-bromo-substituted isoquinolines has been shown to yield 5-bromo-8-nitroisoquinoline. researchgate.net The position of substitution is directed by the existing substituents and the inherent reactivity of the quinoline ring. The nitrogen atom in the quinoline ring generally directs electrophilic attack to the benzene ring. nih.gov C-H activation has also emerged as a powerful strategy for the regioselective functionalization of quinolines. nih.gov

Influence of Substituent Effects on Reactivity Profiles of Quinoline Derivatives

The chemical behavior of the quinoline ring system is profoundly influenced by the nature and position of its substituents. These substituent effects can be broadly categorized into electronic effects and steric effects, which collectively modulate the electron density distribution and accessibility of reaction sites within the molecule. Understanding these effects is crucial for predicting reaction outcomes and designing synthetic strategies for novel quinoline derivatives.

Electronic Effects of Substituents

The reactivity of the quinoline nucleus, particularly towards electrophilic aromatic substitution, is sensitive to the presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). lumenlearning.com The quinoline system consists of an electron-rich carbocyclic (benzene) ring and an electron-deficient heterocyclic (pyridine) ring. quimicaorganica.orgyoutube.com The nitrogen atom in the pyridine (B92270) ring deactivates the entire system towards electrophilic attack compared to benzene, while activating the pyridine ring for nucleophilic substitution. youtube.comyoutube.com

Electron-donating groups, such as hydroxyl (-OH), amino (-NH2), and methoxy (B1213986) (-OCH3), increase the electron density of the aromatic rings through resonance (+R effect) and/or inductive (+I effect) effects. lumenlearning.com This enhancement of nucleophilicity makes the quinoline ring more reactive towards electrophiles, generally leading to faster reaction rates and higher yields. lumenlearning.comrsc.org For instance, studies on the C-8 functionalization of quinoline N-oxides have shown that electron-rich substrates provide higher yields compared to their electron-poor counterparts. rsc.org Electrophilic substitution on quinolines typically occurs at the C-5 and C-8 positions of the carbocyclic ring, which possess the highest electron density. quimicaorganica.orgyoutube.com

Conversely, electron-withdrawing groups, such as nitro (-NO2), halogens (-Br, -Cl), and cyano (-CN), decrease the electron density of the quinoline ring via resonance (-R effect) and/or inductive (-I effect) effects. lumenlearning.comacs.org This deactivation makes the ring less susceptible to electrophilic attack, often requiring more vigorous reaction conditions. nih.govuop.edu.pk For example, the synthesis of a quinoline derivative from an N-(2-alkynyl)aniline substrate bearing a strong electron-withdrawing nitro group failed to produce any cyclization product. nih.gov However, the presence of EWGs can facilitate nucleophilic substitution reactions, which preferentially occur at the electron-deficient C-2 and C-4 positions. youtube.comuop.edu.pk

A study comparing the photochemical properties of 8-substituted-7-hydroxyquinolines demonstrated that altering the substituent at the 8-position from bromine to a nitro or cyano group significantly changes the molecule's characteristics. acs.org This highlights the powerful influence even single substituent changes can have on the reactivity and properties of the quinoline core.

The following table summarizes the observed influence of different substituents on the reactivity of quinoline derivatives in various reactions.

SubstituentPosition(s)Electronic NatureReaction TypeObserved Effect on Reactivity/YieldReference
-Me, -OMeC-6Electron-Donating (EDG)Alkynylation of Quinoline N-oxideAcceptable to good yields (64-92%) acs.org
-NO2para-position on aniline (B41778) precursorStrong Electron-Withdrawing (EWG)Electrophilic CyclizationFailed to generate cyclization product nih.gov
-Br, -NO2, -MeOpara-position on aniline precursorWeak/Strong EWG, EDGElectrophilic CyclizationCorresponding quinolines generated in good yields nih.gov
-NO2C-6 on Quinoline N-oxideStrong Electron-Withdrawing (EWG)AlkynylationDid not yield the desired product acs.org
-Br, -Cl, -F, -CF3Various on Quinoline N-oxideElectron-Withdrawing (EWG)AlkynylationTolerated, affording products in good yields (61-94%) acs.org
-CNC-8 (replacing Br)Strong Electron-Withdrawing (EWG)Photochemical Acetate Release3-fold increase in sensitivity compared to 8-bromo derivative acs.org
-NH2C-8 (replacing Br)Strong Electron-Donating (EDG)Photochemical Acetate ReleaseBecame photochemically insensitive acs.org

Steric Effects of Substituents

Beyond electronic influences, the spatial arrangement and size of substituents can play a significant role in the reactivity of quinoline derivatives. nih.gov Steric hindrance occurs when a bulky substituent physically impedes the approach of a reagent to a nearby reactive site, thereby slowing down or preventing a reaction. rsc.org

An example of steric effects can be seen in the Rh(III)-catalyzed C-8 alkylation of quinoline N-oxides. rsc.org While various substituted quinoline N-oxides reacted successfully, 2,7-dichloroquinoline-N-oxide failed to yield the desired product, an outcome attributed to potential steric hindrance from the substituents. rsc.org In contrast, some reactions appear less affected by steric bulk. For instance, the coupling of quinoline N-oxide with o-chlorophenylacetylene proceeded with a good yield, suggesting that steric hindrance on the attacking aryl group had no significant negative influence on the transformation. acs.org This indicates a complex interplay between the specific reaction mechanism and the steric environment of the substrates.

In the context of this compound, the bromine atom at C-5 is a moderately bulky, deactivating group. The methanamine (-CH2NH2) group at C-8 is less bulky than a direct amino substituent and its primary electronic influence is inductive. The bromine atom at C-5 deactivates the carbocyclic ring towards electrophilic attack. However, electrophilic substitution would still be predicted to favor the C-5 and C-8 positions. The presence of the activating methanamine group at C-8 could direct further substitution to the adjacent C-7 position, although the deactivating effect of the C-5 bromine would likely necessitate more forcing reaction conditions.

Detailed Research Findings on Substituted Quinolines

The following table presents specific examples from research literature that illustrate the impact of substituents on the synthesis and reactivity of quinoline derivatives.

Reaction DescriptionQuinoline SubstrateKey ReagentsProduct(s)YieldKey Finding/ObservationReference
Bromination8-Hydroxyquinoline (B1678124)Br2, CH3COOH5,7-Dibromo-8-hydroxyquinoline and 7-Bromo-8-hydroxyquinolineN/A (Mixture)Mono-bromination leads to a mixture of mono- and di-bromo derivatives. acgpubs.org
Bromination8-MethoxyquinolineBr2, CH3COOH5-Bromo-8-methoxyquinoline92%Yields a single mono-brominated product, unlike 8-hydroxyquinoline. acgpubs.org
Oxidative DehydrogenationDihydroquinoline derivativesDDQQuinoline derivatives55-88%DDQ is a suitable reagent for converting various substituted dihydroquinolines to quinolines. nih.gov
C-8 Alkylation2,7-Dichloroquinoline-N-oxideMaleimides, Rh(III) catalystNo desired product0%Reaction failure likely due to steric hindrance from the two chloro groups. rsc.org
Electrophilic CyclizationN-(4-nitrophenyl)-alkynylanilineIClNo cyclization product0%A strong EWG on the aniline ring prevents the electrophilic cyclization. nih.gov
Alkynylation4,7-Dichloroquinoline N-oxidePhenylacetylene, FeSO42-Alkynyl-4,7-dichloroquinolineGoodThe reaction worked well even with an electron-deficient disubstituted substrate. acs.org

Spectroscopic Characterization and Computational Analysis of 5 Bromoquinolin 8 Yl Methanamine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise architecture of (5-Bromoquinolin-8-yl)methanamine and its derivatives is definitively established using a suite of sophisticated spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. ruc.dkwisc.edu These techniques provide complementary information that, when combined, allows for the unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. ruc.dk In the context of this compound, ¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. Similarly, ¹³C NMR spectroscopy reveals the number and types of carbon atoms in the molecule. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, are invaluable for establishing the connectivity between protons and carbons, respectively. nih.gov For instance, the synthesis and characterization of novel brominated methoxyquinolines and nitrated bromoquinoline derivatives have been confirmed using 1D and 2D NMR techniques. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. wisc.edunih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the molecular formula. mdpi.com Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the molecule's structure. wisc.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. wisc.edu For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amine group (typically in the 3400–2800 cm⁻¹ region), C-H stretching of the aromatic and methylene (B1212753) groups, and C=C and C=N stretching vibrations of the quinoline (B57606) ring. wisc.edu

The following table summarizes the expected spectroscopic data for this compound based on general principles and data for related compounds.

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to aromatic protons on the quinoline ring and protons of the aminomethyl group (-CH₂NH₂). The chemical shifts and coupling patterns would be influenced by the positions of the bromine and aminomethyl substituents.
¹³C NMR Resonances for all ten carbon atoms, including those of the quinoline core and the methylene carbon of the aminomethyl group.
Mass Spectrometry A molecular ion peak corresponding to the mass of C₁₀H₉BrN₂. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 peak pattern.
Infrared Spectroscopy Absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (quinoline ring), and C-Br stretching.

Conformational Analysis and Molecular Dynamics Simulations of Quinoline Scaffolds

The three-dimensional shape and flexibility of quinoline derivatives are critical to their biological activity and material properties. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the potential energy surface and dynamic behavior of these molecules. nih.govnih.gov

Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For quinoline scaffolds, this involves studying the rotational barriers around single bonds, such as the bond connecting the aminomethyl group to the quinoline ring in this compound.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular motion over time by solving Newton's equations of motion for the atoms in the system. nih.gov These simulations can reveal how the molecule behaves in different environments, such as in solution, and can be used to study processes like ligand binding to a protein. nih.gov For example, MD simulations have been used to study the stability of complexes between quinoline derivatives and biological targets like the SARS-CoV-2 main protease. nih.gov Analysis of MD trajectories can provide insights into conformational stability, residue flexibility, and key intermolecular interactions like hydrogen bonding. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and predict the reactivity of molecules. wikipedia.orgwavefun.com These methods provide a deeper understanding of chemical bonding, molecular orbitals, and the distribution of electron density within a molecule.

Determining Electronic Structure: The first step in many quantum chemical studies is to solve the Schrödinger equation for the molecule to determine its electronic structure. wikipedia.org This provides information about the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and electronic properties.

Predicting Reactivity: Quantum chemical calculations can be used to predict various chemical properties and reactivity indices. sciencepublishinggroup.com For example, the distribution of electrostatic potential on the molecular surface can indicate regions that are susceptible to electrophilic or nucleophilic attack. These computational approaches are valuable for understanding and predicting the outcomes of chemical reactions. mdpi.com Studies have shown that quantum chemistry can be applied to predict and verify spectroscopic data. wikipedia.org

The following table outlines the types of insights that can be gained from quantum chemical calculations on this compound.

Computational MethodInformation ObtainedRelevance
Density Functional Theory (DFT) Equilibrium geometry, molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and vibrational frequencies (for IR spectra prediction). mdpi.comProvides a detailed understanding of the molecule's electronic properties and reactivity.
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption spectra (UV-Vis). mdpi.comHelps in interpreting experimental spectroscopic data and understanding the electronic transitions.

By integrating advanced spectroscopic characterization with sophisticated computational modeling, a comprehensive understanding of the structural, dynamic, and electronic properties of this compound and its derivatives can be achieved. This knowledge is instrumental in guiding the design of new quinoline-based compounds with tailored functionalities for a variety of applications.

Applications of 5 Bromoquinolin 8 Yl Methanamine in Mechanistic and Exploratory Chemical Biology

Utility as a Synthetic Building Block for Complex Molecular Architectures and Diverse Compound Libraries

The strategic placement of the bromo and methanamine functionalities on the quinoline (B57606) core of (5-Bromoquinolin-8-yl)methanamine makes it an ideal substrate for diversity-oriented synthesis (DOS). This synthetic strategy aims to rapidly generate a multitude of structurally diverse molecules from a common starting material, enabling the exploration of a wide range of chemical and biological space. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 5-position. Concurrently, the primary amine at the 8-position serves as a nucleophile or a point for amide bond formation, further expanding the accessible molecular diversity. This dual reactivity allows for the construction of complex, three-dimensional molecules that would be challenging to synthesize through traditional linear routes.

Exploration as a Molecular Scaffold for Target Interaction Studies

The rigid quinoline scaffold of this compound provides a well-defined framework for the precise positioning of pharmacophoric groups, making it an excellent starting point for the design of ligands that can interact with specific biological targets.

Ligand Design for Protein-Ligand Interactions (e.g., Toll-like Receptors 7 and 8, Lysyl Oxidase Family)

The lysyl oxidase (LOX) family of enzymes plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. Dysregulation of LOX activity is implicated in various diseases, including fibrosis and cancer metastasis. nih.govgoogle.com The development of potent and selective LOX inhibitors is therefore of significant therapeutic interest. A recent patent has disclosed a series of compounds containing a quinoline moiety as inhibitors of the lysyl oxidase family. google.com This highlights the potential of the this compound scaffold in the design of novel LOX inhibitors. The aminomethyl group can be functionalized to mimic the lysine (B10760008) substrate of LOX, while the bromoquinoline core can be elaborated to achieve high affinity and selectivity for the different LOX isoforms.

TargetCompound ClassKey Structural FeaturesPotential Role of this compound
Toll-like Receptors 7 & 8 ImidazoquinolinesFused imidazole (B134444) ring, amine at 4-position, alkyl chain at 2-positionScaffold for novel agonists; aminomethyl group for side chain introduction, bromo group for property tuning. nih.govnih.govrsc.org
Lysyl Oxidase Family Quinoline derivativesQuinoline coreScaffold for inhibitor design; aminomethyl as a substrate mimic, bromoquinoline for affinity and selectivity. nih.govgoogle.com

Mechanistic Investigations of Enzyme Inhibition (e.g., Topoisomerase I)

Topoisomerase I is a nuclear enzyme that plays a critical role in DNA replication and transcription by relaxing supercoiled DNA. nih.gov It is a well-established target for anticancer drugs, with camptothecin (B557342) and its analogs being prominent examples of Topoisomerase I inhibitors. The planar quinoline ring system can intercalate into the DNA-enzyme complex, stabilizing the cleavable complex and ultimately leading to cell death. nih.gov Several studies have reported the development of novel quinoline-based derivatives as potent Topoisomerase I inhibitors. nih.govnih.gov Although research specifically detailing the use of this compound in this context is limited, its structural features make it an attractive candidate for the development of new Topoisomerase I poisons. The aminomethyl group can be derivatized to introduce side chains that can form additional interactions with the enzyme or DNA, potentially leading to enhanced inhibitory activity and improved pharmacological properties compared to existing drugs.

Role in the Development of Catalytic Systems and Methodology Development

The nitrogen atom in the quinoline ring and the primary amine at the 8-position of this compound can act as ligands for transition metals, making this compound a valuable building block for the synthesis of novel catalysts. nih.govrsc.org Chiral quinoline-based ligands have been successfully employed in a variety of asymmetric catalytic reactions, leading to the synthesis of enantiomerically enriched products. The bidentate coordination of the quinoline nitrogen and the aminomethyl nitrogen to a metal center can create a well-defined chiral environment, enabling high levels of stereocontrol. The bromine atom at the 5-position can be used to tune the electronic properties of the ligand, which in turn can influence the catalytic activity and selectivity of the corresponding metal complex. This allows for the rational design of catalysts for specific transformations.

Catalyst TypePotential ApplicationRole of this compound
Transition Metal Complexes Asymmetric CatalysisBidentate ligand; bromo group for electronic tuning. nih.govrsc.org

Template for Combinatorial Library Synthesis and High-Throughput Screening Initiatives

The amenability of this compound to a wide range of chemical transformations makes it an excellent template for the synthesis of combinatorial libraries. nih.gov By systematically varying the substituents at the 5- and 8-positions, large and diverse collections of compounds can be rapidly generated. These libraries can then be subjected to high-throughput screening (HTS) to identify "hit" compounds with desired biological activities. nih.gov The structural diversity encoded within these libraries increases the probability of discovering novel modulators of a wide range of biological targets. The straightforward synthetic access to a multitude of derivatives from a single, readily available starting material like this compound is a key advantage in modern drug discovery and chemical biology research.

Emerging Research Directions and Unaddressed Challenges in 5 Bromoquinolin 8 Yl Methanamine Chemistry

Innovations in Stereoselective Synthesis of Quinolinylmethanamine Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods for producing enantiomerically pure quinolinylmethanamine analogs is a critical area of research. While direct asymmetric synthesis of (5-Bromoquinolin-8-yl)methanamine has not been extensively reported, recent advancements in the stereoselective synthesis of related amino alcohols and other chiral quinoline (B57606) derivatives offer valuable insights.

A streamlined approach for the enantiopure synthesis of amino alcohols has been demonstrated using a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations. nih.gov This radical-based method is both modular and general, allowing for the efficient coupling of various fragments, which could potentially be adapted for the synthesis of chiral precursors to this compound. nih.gov Furthermore, a domino reaction of electron-deficient enynes catalyzed by a N,N′-dioxide/Y(III) complex has been developed for the asymmetric synthesis of multisubstituted diquinanes with excellent enantioselectivity (91–98% ee). rsc.org Such domino reactions represent a powerful strategy for constructing complex chiral molecules from simple starting materials and could be explored for the asymmetric synthesis of functionalized quinolines.

Recent reviews highlight various strategies for the functionalization of the quinoline ring, which can be tailored for stereoselective synthesis. nih.govrsc.orgrsc.org These methods often employ transition-metal catalysis and chiral ligands to control the stereochemical outcome of the reaction. For instance, the synthesis of chiral 1,4-amino alcohols has been achieved starting from a meso-anhydride, with a key step being a quinine-mediated desymmetrization that affords high enantiomeric excess. While not directly applied to this compound, these approaches provide a roadmap for developing stereoselective routes to its chiral analogs.

Table 1: Comparison of Stereoselective Synthesis Methods for Quinoline-Related Scaffolds

MethodKey FeaturesPotential Applicability to this compound
Electrocatalytic Decarboxylative TransformationRadical-based, modular, generalSynthesis of chiral precursors
Domino Reaction of Electron-Deficient EnynesHigh enantioselectivity, complex molecule synthesisAsymmetric synthesis of functionalized quinolines
Quinine-Mediated DesymmetrizationHigh enantiomeric excess for amino alcoholsSynthesis of chiral amino alcohol precursors

Exploration of Bio-conjugation Strategies for Scaffold Functionalization

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or peptide, is a powerful tool for developing targeted therapies and diagnostic agents. The this compound scaffold, with its reactive amine group and potential for further modification at the bromine position, is an excellent candidate for bioconjugation.

The primary amine of the methanamine group provides a readily available handle for conjugation. Standard bioconjugation chemistries targeting amines, such as the use of N-hydroxysuccinimide (NHS) esters, can be employed to attach a wide range of functionalities, including fluorophores, targeting ligands, or polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties.

Furthermore, the bromine atom at the 5-position can be exploited for more advanced bioconjugation strategies. Palladium-catalyzed cross-coupling reactions, for example, could be used to attach other functional groups or linkers to the quinoline core. Recent advances in bioconjugation have also seen the development of bioorthogonal reactions, which proceed with high selectivity and efficiency in biological environments. These include strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions. While not yet reported for this compound, these methods could be applied by first introducing a suitable bioorthogonal handle onto the scaffold.

A recent study on peptide nucleolipid bioconjugates demonstrated that functionalization can fine-tune the structure and anti-cancer properties of killer peptide sequences. researchgate.net This highlights the potential of conjugating this compound derivatives to peptides to create novel therapeutic agents.

Development of Advanced Materials Based on the Bromoquinolinylmethanamine Core

The unique electronic and photophysical properties of the quinoline ring make it an attractive component for advanced materials, including polymers and metal-organic frameworks (MOFs). nih.gov The this compound scaffold, with its multiple functionalization sites, offers significant potential for the design of novel materials with tailored properties.

The amine and bromo functionalities can serve as anchor points for polymerization or for incorporation into larger macromolecular structures. For instance, the amine group could be used to form polyamides or polyimides, while the bromo group could be a site for cross-linking or post-polymerization modification.

MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. The development of functionalized MOFs is a rapidly growing area of research. A hydrazine-functionalized MOF has been successfully employed as a heterogeneous catalyst for the synthesis of quinolines. researchgate.net This suggests that a this compound-derived linker could be used to construct a MOF with specific catalytic or recognition properties. The synthesis of polymerizable MOFs containing vinyl groups has also been reported, opening the door to the creation of MOF/polymer mixed matrix membranes with enhanced interfacial adhesion and gas separation performance. youtube.com

The functionalization of the quinoline ring is a key strategy in materials science. rsc.org 5-Bromoquinoline (B189535) itself is used in the creation of specialized materials like organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties. chemimpex.com By incorporating the methanamine group, it may be possible to create materials with enhanced charge transport or luminescent properties.

Computational Design and Predictive Modeling for Future Derivatization and Application

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly used to accelerate the discovery and optimization of new molecules for various applications. researchgate.netnih.govmdpi.commdpi.com These in silico techniques can predict the biological activity, toxicity, and physicochemical properties of compounds before they are synthesized, saving time and resources.

Several QSAR studies have been conducted on quinoline derivatives, providing valuable insights into the structural features that govern their activity. For instance, a recent study on quinoline derivatives as anticancer agents found that 6-bromo-5-nitroquinoline (B1267105) exhibited significant antiproliferative activity. nih.gov While this compound is different from this compound, the finding underscores the potential importance of the bromoquinoline scaffold in cancer therapy.

Computational analysis of quinoline derivatives as topoisomerase-II inhibitors has also been performed, with 3D-QSAR models providing guidance for the design of new potent compounds. researchgate.net These models can be used to predict the activity of novel this compound derivatives and to prioritize synthetic targets.

The development of robust and validated QSAR models is crucial for their predictive power. Modern QSAR modeling workflows incorporate rigorous validation and define the applicability domain of the model to ensure accurate predictions. These approaches can be applied to this compound and its analogs to guide their derivatization for specific therapeutic applications.

Table 2: Computational Approaches for the Study of Quinoline Derivatives

Computational MethodApplicationRelevance to this compound
QSAR ModelingPredicting biological activity and toxicityGuiding the design of new therapeutic agents
Molecular DockingUnderstanding ligand-receptor interactionsIdentifying potential biological targets
3D-QSARMapping structure-activity relationshipsInforming the design of more potent analogs
Predictive Toxicology ModelingAssessing potential adverse effectsEnsuring the safety of new compounds

Q & A

Advanced Research Question

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H-spiperone for dopamine receptors) to quantify affinity. For example, methanamine derivatives in showed IC₅₀ values <1 µM in antimicrobial screens.
  • SAR Studies : Modify the quinoline core (e.g., substituting Br with CF₃ or OCH₃) to assess electronic effects on activity. Contradictions in potency (e.g., μM vs. nM IC₅₀) may stem from assay variability (e.g., cell line differences) .

How can computational modeling guide the design of this compound-based inhibitors?

Advanced Research Question

  • Docking Simulations : Map the compound’s interaction with target proteins (e.g., kinase ATP-binding pockets). For instance, the methanamine group may form hydrogen bonds with Asp86 in a hypothetical kinase.
  • MD Simulations : Predict stability of ligand-protein complexes over 100 ns trajectories. Discrepancies between in silico and in vitro results (e.g., predicted ΔG = -9.5 kcal/mol vs. experimental IC₅₀ = 10 µM) may highlight solvation effects or protein flexibility .

How should researchers address contradictions in reported synthetic or biological data for brominated quinoline derivatives?

Q. Methodological Approach

  • Reproducibility Checks : Replicate experiments using identical reagents (e.g., anhydrous solvents, same catalyst lot).
  • Meta-Analysis : Compare data across >10 studies to identify trends. For example, Suzuki coupling yields for bromoquinolines range 45–85%, with lower yields attributed to Pd leaching .
  • Error Analysis : Quantify uncertainties (e.g., ±5% HPLC purity) to distinguish true contradictions from experimental noise.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.